L-JNKI-1 is a cell-permeable peptide inhibitor specific for JNK.
Properties
CAS Number
316791-23-8
Product Name
316791-23-8
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TDFA acts as a PAD4 inhibitor, used to treat autoimmune disorders as PAD4 has been implicated as a contributor to the illness. TDFA is an inhibitor of protein arginine deiminase 4 (PAD4).
Potent selective somatostatin receptor 2 (sst2) antagonist (pIC50 values are 8.58 (sst2), 5.41 (sst1), 6.07 (sst3), 5.76 (sst4) and 6.48 (sst5) for human recombinant somatostatin receptors). CYN 154806 is a potent and selective antagonist of somatostatin sst2 receptor.
Bax inhibitor peptide V5 is an inhibitor of Bax. It decreases levels of the pro-apoptotic proteins Bax, Bad, and NF-ĸB p65 and increases levels of the anti-apoptotic proteins X-linked inhibitor of apoptosis (XIAP) and Bcl-2 in isolated mouse pancreatic islets when used at a concentration of 100 µM. It inhibits apoptosis induced by etoposide in Hep3B human hepatoma cells when used at a concentration of 200 µM. Bax inhibitor peptide V5 (5 mg/ml, i.c.v.) decreases infarct volume and reduces ipsilateral paw preference in the cylinder rearing test, indicating an improvement in sensorimotor function, in a neonatal mouse model of hypoxic-ischemia brain injury induced by carotid artery ligation. Bax inhibitor peptide V5, when used at a concentration of 100 µM in syngeneic pancreatic islet cells prior to transplantation, inhibits increases in blood glucose levels in an intraperitoneal glucose tolerance test and increases survival in a mouse model of diabetes induced by streptozotocin (STZ;). Bax is a pro-apoptotic member of Bcl-2 family proteins and plays an important role in mitochondria-dependent apoptosis. Bax inhibitor peptide V5 is an effective Bax-mediated apoptosis inhibitor, used for cancer treatment.
c-JUN peptide comprises residues 33 - 57 of the JNK binding (δ) domain of human c-Jun. It is a JNK/c-Jun interaction inhibitor that disrupts JNK/c-Jun interaction, up-regulation of p21cip/waf and modulation of inflammatory gene expression. It Specifically induces apoptosis in HeLa tumor cells.
Substance P-related peptide which inhibits the binding of G protein to its receptor. Competitively and reversibly inhibits M2 muscarinic receptor activation of Gi or Go and inhibits Gs activation by β-adrenoceptors.
MLCK inhibitor peptide 18 is a cell-permeable inhibitor of myosin light chain kinase (MLCK; IC50 = 50 nM) with 4,000-fold selectivity for MLCK over CaM kinase II and PKA. It prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ.2 MLCK inhibitor peptide 18 prevents sperm chromatin-induced cortical reorganization in mouse oocytes and decreases phagocytosis of C3bi-opsonized and non-opsonized myelin by primary mouse microglia. MLCK inhibitor peptide 18 is a cell-permeable inhibitor of myosin light chain kinase (MLCK; IC50 = 50 nM), and displays 4000-fold selectivity over cam kinase ii and does not inhibit PKA. It prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ. MLCK inhibitor peptide 18 prevents sperm chromatin-induced cortical reorganization in mouse oocytes and decreases phagocytosis of C3bi-opsonized and non-opsonized myelin by primary mouse microglia.
Receptor for advanced glycation end products (RAGE) antagonist. Blocks S100P, S100A4 and HMGB-1 mediated RAGE activation in vitro and in vivo. Inhibits growth and metastasis of rat glioma tumors. Reduces cell growth and RAGE-mediated NF-κB activity in human PDAC cell lines. Inhibits effects of TDI exposure in BALB/c mice.